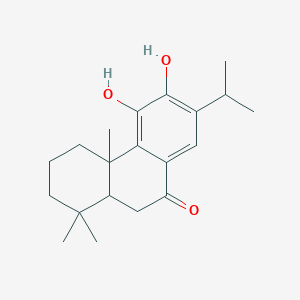
11-Hydroxy-sugiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxy-sugiol is a phenolic abietane diterpenoid compound with the chemical formula C20H28O3 and a molecular weight of 316.43 g/mol . It is a derivative of sugiol, characterized by the presence of a hydroxyl group at the 11th position. This compound is primarily found in certain species of the Salvia genus, such as Salvia miltiorrhiza and Salvia grandifolia . It has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy-sugiol typically involves the hydroxylation of sugiol. One common method includes the use of cytochrome P450 enzymes, specifically CYP76AH3 , which catalyzes the hydroxylation of sugiol at the 11th position . The reaction conditions often involve the use of appropriate cofactors and a controlled environment to ensure the specificity and efficiency of the hydroxylation process.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for the biosynthesis of this compound. This method offers a sustainable and scalable approach to producing this compound, reducing the reliance on plant extraction .
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxy-sugiol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as 11,20-dihydroxy-sugiol.
Reduction: Reduction reactions can modify the hydroxyl group, potentially leading to the formation of different derivatives.
Substitution: The hydroxyl group at the 11th position can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: Reducing agents such as and are often used.
Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
11,20-Dihydroxy-sugiol: Formed through further hydroxylation.
Substituted Derivatives: Depending on the reagents used, various substituted derivatives can be synthesized.
Scientific Research Applications
11-Hydroxy-sugiol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 11-Hydroxy-sugiol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ferruginol: Another abietane diterpenoid with similar structural features but different biological activities.
11,20-Dihydroxy-sugiol: A derivative formed through further hydroxylation of this compound.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and makes it a valuable compound for studying the structure-activity relationships of diterpenoids .
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5,6-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H28O3/c1-11(2)12-9-13-14(21)10-15-19(3,4)7-6-8-20(15,5)16(13)18(23)17(12)22/h9,11,15,22-23H,6-8,10H2,1-5H3 |
InChI Key |
GDLRDIDXYBIPFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















